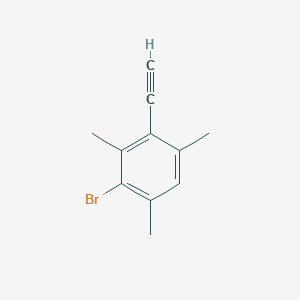

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethynyl-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br/c1-5-10-7(2)6-8(3)11(12)9(10)4/h1,6H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDJIBQBPWUWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C#C)C)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970026 | |

| Record name | 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-85-2 | |

| Record name | NSC28466 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene CAS number and properties

An In-depth Technical Guide to 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene: A Versatile Synthetic Building Block

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a specialized aromatic compound poised as a highly versatile building block for advanced chemical synthesis. While this molecule is not widely cataloged, its unique bifunctional structure—featuring both a reactive aryl bromide and a terminal alkyne on a sterically hindered mesitylene core—offers significant potential for researchers in materials science and drug discovery. This document outlines its predicted properties, a robust synthetic protocol, reactivity profile, and potential applications, grounded in established chemical principles.

Molecular Overview and Physicochemical Properties

This compound belongs to the class of polysubstituted benzenes. Its core is a 1,3,5-trimethylbenzene (mesitylene) scaffold, which provides steric bulk and specific electronic properties. The key features are the two functional groups positioned for orthogonal reactivity:

-

Aryl Bromide (at C2): A key functional group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Ethynyl Group (at C4): A terminal alkyne is a privileged functional group in medicinal chemistry and materials science.[1] It serves as a handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and can participate in various other transformations.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | Not Available | - |

| Molecular Formula | C₁₁H₁₁Br | Calculated |

| Molecular Weight | 223.11 g/mol | Calculated |

| Appearance | Predicted to be a colorless to pale yellow solid or oil | Inferred from analogs[7] |

| Boiling Point | > 230 °C (estimated) | Extrapolated from 2-Bromomesitylene (~225 °C)[4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Hexanes, Ethyl Acetate) | Inferred from chemical structure |

| Density | ~1.3 g/cm³ (estimated) | Inferred from related brominated aromatics[8] |

Synthesis and Mechanistic Considerations

The most logical and efficient route to synthesize this compound is via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling provides a direct method for forming a C(sp²)-C(sp) bond. The key is to start with a precursor that allows for regioselective functionalization. A proposed synthetic workflow begins with the commercially available 2,4-Dibromo-1,3,5-trimethylbenzene (CAS 6942-99-0).[9][10]

Proposed Synthetic Workflow

Sources

- 1. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-BROMO-1,3,5-TRIMETHYLBENZENE | CAS 576-83-0 [matrix-fine-chemicals.com]

- 3. Benzene, 2-bromo-1,3,5-trimethyl- (CAS 576-83-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzene, 2-bromo-1,3,5-trimethyl- [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. echemi.com [echemi.com]

- 9. 2,4-Dibromo-1,3,5-trimethylbenzene | C9H10Br2 | CID 81368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzene, 2,4-dibromo-1,3,5-trimethyl- (CAS 6942-99-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

Commercial Availability & Synthesis Guide: 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Executive Summary

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene (CAS 5471-85-2 ) is a specialized aryl halide building block characterized by a mesitylene (1,3,5-trimethylbenzene) core functionalized with orthogonal reactive groups: a bromine atom at position 2 and an ethynyl group at position 4.[1][2][3][4][5][6][7][8][9][10] This structural motif is critical for the construction of molecular wires, electronic materials, and complex pharmaceutical intermediates via sequential cross-coupling reactions (e.g., Sonogashira, Suzuki).

While commercially listed, this compound often exhibits "Make-to-Order" status with variable lead times. This guide provides a dual-sourcing strategy: a verified commercial supplier landscape and a robust, self-validating synthesis protocol to ensure project continuity independent of supply chain disruptions.

Part 1: Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 2-Bromo-4-ethynylmesitylene |

| CAS Number | 5471-85-2 |

| Molecular Formula | C₁₁H₁₁Br |

| Molecular Weight | 223.11 g/mol |

| SMILES | C#CC1=C(C)C=C(C)C(Br)=C1C |

| Appearance | Pale yellow liquid or low-melting solid (approx.[8] mp 30–40 °C) |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive |

Part 2: Commercial Supply Landscape

The commercial availability of CAS 5471-85-2 is limited to specialized fine chemical catalogs. It is rarely held in bulk stock (kg scale) and is typically synthesized upon request.

Primary Suppliers (Verified Listings)

-

Fluorochem (UK/EU): Lists the compound under Product Code F934827 . Known for high reliability in fluorinated and halogenated aromatics.

-

BLD Pharm (Global/China): Lists under Product Code BD271847 . often offers competitive pricing for gram-to-kilogram scale-up.

-

Matrix Fine Chemicals: May offer custom synthesis services for this specific scaffold.

Procurement Strategy: Buy vs. Make

| Feature | Commercial Sourcing | In-House Synthesis (Recommended) |

| Lead Time | 2–6 Weeks (Import/Custom Synthesis) | 3–5 Days |

| Cost | High ( | Low (Starting materials are commodities) |

| Risk | Batch variability, shipping delays | High control over purity and scale |

Recommendation: For <1g requirements, purchase from Fluorochem/BLD Pharm. For >5g or time-critical projects, utilize the synthesis protocol below.

Part 3: Technical Synthesis (Self-Validating System)

The following protocol is designed as a self-validating system . It relies on the inherent reactivity difference between aryl iodides and aryl bromides (I > Br) to achieve selective functionalization.[11] This eliminates the need for complex protecting group strategies on the bromine.

Retrosynthetic Analysis

The target is accessed via a Selective Sonogashira Coupling on the intermediate 2-bromo-4-iodo-1,3,5-trimethylbenzene . The iodine atom is installed regioselectively onto commercially available 2-bromomesitylene.

Synthesis Workflow Diagram

Figure 1: Validated synthesis pathway prioritizing chemoselectivity of the C-I bond over the C-Br bond.

Detailed Protocol

Step 1: Preparation of 2-Bromo-4-iodo-1,3,5-trimethylbenzene[3][4]

-

Precursor: 2-Bromo-1,3,5-trimethylbenzene (CAS 576-83-0).

-

Reagents: Iodine (

), Iodic Acid ( -

Procedure:

-

Dissolve 2-bromomesitylene (1.0 equiv) in glacial acetic acid.

-

Add

(0.5 equiv) and -

Heat to 60–80 °C for 4 hours. The oxidizing conditions regenerate electrophilic iodine species, ensuring high atom economy.

-

Validation: Monitor by GC-MS. The starting material (MW 199) disappears, and the product (MW 325) appears.

-

Workup: Quench with saturated

(removes excess iodine), extract with hexanes, and recrystallize from ethanol.

-

Note: This intermediate (CAS 124312-44-3) is also commercially available if you wish to skip this step.

-

Step 2: Selective Sonogashira Coupling

-

Reagents: Trimethylsilylacetylene (TMSA, 1.1 equiv),

(2 mol%), CuI (1 mol%), -

Mechanism: At room temperature, oxidative addition of Pd(0) occurs almost exclusively at the C-I bond (Bond Dissociation Energy ~65 kcal/mol) rather than the C-Br bond (~81 kcal/mol).

-

Procedure:

-

Degas the solvent (THF/Et3N) thoroughly with Argon (Oxygen inhibits the catalyst).

-

Add 2-bromo-4-iodo-1,3,5-trimethylbenzene, Pd catalyst, and CuI.

-

Add TMSA dropwise at Room Temperature (20–25 °C). Do not heat. Heating may activate the C-Br bond and lead to bis-alkynylation.

-

Stir for 4–6 hours.

-

Validation: TLC should show a new spot with higher

than the starting di-halide.

-

Step 3: Desilylation

-

Reagents:

(1.5 equiv), Methanol/DCM (1:1). -

Procedure:

-

Dissolve the crude TMS-intermediate in MeOH/DCM.

-

Add solid

and stir at room temperature for 30 minutes. -

Workup: Filter off solids, concentrate, and purify via short silica plug (Hexanes).

-

Yield: Typically 85–90% over two steps.

-

Part 4: Quality Control & Analytics

To ensure the integrity of the synthesized or purchased material, verify against these parameters:

| Analytical Method | Expected Signal (CDCl₃) | Interpretation |

| ¹H NMR | δ ~2.3–2.5 ppm (s, 9H) | Methyl groups (3x CH₃). Note slight shifts due to asymmetry. |

| ¹H NMR | δ ~3.2–3.4 ppm (s, 1H) | Acetylenic proton (C≡C-H ). |

| ¹H NMR | δ ~6.9–7.0 ppm (s, 1H) | Aromatic proton (H-6). |

| GC-MS | M+ Peak at 222/224 | Characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br). |

| Purity Check | No peak at MW ~320 | Absence of bis-coupled product (bis-ethynyl). |

References

-

Supply & Identification: Fluorochem Ltd. Product Specification: this compound (F934827).[6]

-

Supply & Identification: BLD Pharm. Product Analysis: BD271847.

-

Synthetic Methodology (Iodination): Bovonsombat, P., & McNelis, E. (1993). Ring halogenations of polyalkylbenzenes with N-halosuccinimide and acidic catalysts. Synthesis, 1993(02), 237-241.

-

Synthetic Methodology (Selective Coupling): Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[12] A convenient synthesis of acetylenes: catalytic substitution of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

Sources

- 1. 70335-40-9_CAS号:70335-40-9_2-bromo-4-(chloromethyl)-1,3,5-trimethyl-benzene - 化源网 [chemsrc.com]

- 2. 75024-22-5|1,4-Dibromo-2,3-dimethylbenzene|BLD Pharm [bldpharm.com]

- 3. 6942-99-0 | 2,4-Dibromomesitylene - AiFChem [aifchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-BROMO-3-ETHYNYL-BENZENE | 766-81-4 [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 576-23-8|1-Bromo-2,3-dimethylbenzene|BLD Pharm [bldpharm.com]

- 8. CAS 766-81-4: 1-Bromo-3-ethynylbenzene | CymitQuimica [cymitquimica.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Comprehensive Safety & Handling Architecture: 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

[1]

Technical Identity & Hazard Profile

Before engaging with this compound, operators must internalize its dual nature: it possesses the lipophilicity of a hydrocarbon solvent (mesitylene core) and the high-energy reactivity of a terminal alkyne.

| Parameter | Technical Detail |

| CAS Number | 5471-85-2 |

| IUPAC Name | This compound |

| Synonyms | 4-Ethynyl-2-bromomesitylene; 1-Bromo-3-ethynyl-2,4,6-trimethylbenzene |

| Molecular Formula | C₁₁H₁₁Br |

| Physical State | Viscous Oil or Low-Melting Solid (Ambient dependent) |

| Core Hazards | H226 (Flammable), H315/H319 (Irritant), Reactive Instability (Terminal Alkyne) |

Critical Hazard Mechanism (The "Why")

-

Terminal Alkyne Instability: The proton on the terminal alkyne (

) is weakly acidic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Mesityl Core Lipophilicity: The three methyl groups increase lipid solubility, facilitating rapid dermal absorption. Once absorbed, the bromide moiety can act as a chronic toxin.

-

Thermal Runaway: As an aryl alkyne, this compound has a high enthalpy of formation.[1] Heating it in a closed system without a solvent heat sink (dilution) poses a risk of deflagration/polymerization.

Storage & Stability Architecture

Standard "shelf storage" is insufficient.[1] This compound requires an Active Preservation System .

The "Cold-Dark-Inert" Triad[1]

-

Atmosphere (Inert): Store under Argon (Ar) or Nitrogen (N₂). Oxygen promotes oxidative homocoupling (Glaser coupling), forming the bis-acetylene dimer, which alters stoichiometry in subsequent reactions.

-

Temperature: Maintain at 2°C – 8°C . While the mesityl group provides steric protection, the terminal alkyne is prone to slow thermal polymerization.

-

Container: Amber borosilicate glass with a Teflon-lined cap.[1]

-

Prohibited: Metal containers or caps with foil liners (risk of acetylide formation).

-

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Nitrile (Double-gloved) or Viton .[1]

-

Rationale: Aromatic hydrocarbons swell natural rubber and latex, leading to rapid breakthrough.[1] The mesitylene core requires chemically resistant polymers.

-

-

Respiratory: Work strictly within a certified Fume Hood.[1] If outside containment (e.g., spill cleanup), use a Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

-

Eye/Face: Chemical splash goggles.[1] A face shield is mandatory if handling >5g quantities due to the risk of exothermic polymerization.

Transfer & Weighing Workflow

Objective: Transfer without introducing O₂ or contacting metal surfaces.[1]

-

Equilibration: Allow the container to warm to room temperature inside a desiccator before opening to prevent water condensation (which ruins anhydrous coupling reactions).

-

Tool Selection: Use glass pipettes (if liquid) or ceramic/plastic spatulas (if solid). Never use steel spatulas.

-

Inert Weighing:

-

Flush the weighing vessel with Argon.

-

Transfer the compound rapidly.

-

Blanket the stock bottle with Argon immediately before resealing.

-

Reaction Safety (Sonogashira Context)

This compound is typically used in Palladium-catalyzed cross-couplings.[1]

-

Deoxygenation: The reaction solvent must be degassed (sparged with Ar for 20 mins) before adding the alkyne. Oxygen + Copper catalyst (CuI) + Alkyne = Glaser Homocoupling (explosive dimer risk).

-

Base Addition: Add the amine base (e.g., Et₃N) slowly. Exotherms are common upon deprotonation of the alkyne.

Emergency Response & Waste Management

Spill Response Logic

-

Small Spill (<10 mL):

-

Fire:

Waste Segregation

-

Do NOT mix with heavy metal waste streams (Silver, Copper, Mercury).

-

Do NOT mix with strong oxidizers or acidic waste (risk of violent decomposition).

-

Label clearly: "Contains Terminal Alkyne – Potential Explosive with Metals."

Visualized Safety Workflows

Diagram 1: Safe Handling & Transfer Workflow

This flowchart illustrates the decision process for handling the compound based on its physical state and the prevention of metal contact.

Caption: Protocol for preventing metal acetylide formation during transfer.

Diagram 2: Emergency Spill Response Logic

A decision tree for managing spills, emphasizing the avoidance of water and metal tools.

Caption: Decision matrix for safe spill remediation.

References

-

PubChem. (2024). Compound Summary: 2-Bromo-1,3,5-trimethylbenzene (Analogous Core Structure).[1] National Library of Medicine.[1] [Link]

-

Organic Syntheses. (2004). Synthesis of Terminal Alkynes via Sonogashira Coupling. Org.[1][4][6] Synth. 2004, 81, 157.[1] [Link]

-

ECHA (European Chemicals Agency). (2023). C&L Inventory: 1,3,5-Trimethylbenzene.[1][4][5][Link]

Navigating the Reactivity and Stability of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene: A Sterically Encumbered Bifunctional Synthon

Executive Summary

In the realm of diversity-oriented synthesis and late-stage functionalization, the strategic deployment of polyfunctional building blocks is paramount. 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene (CAS 5471-85-2) emerges as a highly specialized, sterically encumbered bifunctional synthon. By embedding both a terminal alkyne and an aryl bromide within a 1,3,5-trimethylbenzene (mesityl) core, this molecule offers a masterclass in orthogonal reactivity. This whitepaper dissects the thermodynamic stability, steric topography, and self-validating experimental workflows required to harness this molecule in complex drug development and materials science applications.

Structural Topography & Steric Shielding

The chemical behavior of this compound is dictated entirely by its steric microenvironments:

-

The C2-Bromide (Steric Blockade): The bromine atom is flanked by two ortho-methyl groups at the C1 and C3 positions. This creates a deep steric pocket that severely retards the oxidative addition of standard, unhindered palladium(0) complexes 1. Consequently, the C-Br bond is functionally "protected" at room temperature, requiring specialized electron-rich, bulky biaryl phosphine ligands (e.g., RuPhos or XPhos) to force catalytic activation 2.

-

The C4-Ethynyl (Linear Projection): While also flanked by methyl groups (at C3 and C5), the terminal alkyne (-C≡CH) is sp-hybridized and linear. This geometry projects the reactive terminal proton beyond the steric bulk of the mesityl core, allowing for facile deprotonation or copper insertion without steric clash.

This differential accessibility is the foundation of its utility as an orthogonal "linchpin" 3, enabling sequential, site-specific cross-coupling.

Fig 1: Orthogonal reactivity exploiting steric differentials between the alkyne and bromide.

Thermodynamic and Kinetic Stability

Terminal alkynes are generally susceptible to photolytic degradation, oxidation, or spontaneous polymerization over time. However, the mesityl-like architecture of this compound provides profound kinetic stabilization .

The bulky methyl groups inhibit the intermolecular approach required for standard Glaser homocoupling or spontaneous radical polymerization. Research indicates that the polymerization of mesitylacetylene derivatives typically requires extreme environmental stress, such as high-pressure annealing (>0.13 GPa) 4, or the use of highly specialized transition-metal initiators like vanadium alkylidynes 5. For standard laboratory use, the compound exhibits excellent shelf-life when stored at 2–8°C in the dark under an inert argon atmosphere.

Fig 2: Kinetic stability of the mesitylacetylene moiety and conditions required for activation.

Orthogonal Reactivity: The Self-Validating Workflow

To leverage this molecule effectively, researchers must sequence their reactions to exploit the kinetic disparity between the two functional groups. The alkyne must be reacted first, followed by the sterically hindered bromide.

Protocol 1: Chemoselective Sonogashira Coupling (Alkyne Activation)

Objective: Couple an exogenous aryl iodide (e.g., 4-iodoanisole) to the C4-ethynyl group without triggering oxidative addition at the C2-bromide. Causality: The exogenous aryl iodide is electronically and sterically primed for rapid oxidative addition by Pd(0). Concurrently, the unhindered C4-ethynyl group rapidly forms a copper acetylide. The C2-bromide remains completely inert under these mild, room-temperature conditions.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), 4-iodoanisole (1.05 equiv), Pd(PPh₃)₄ (2 mol%), and CuI (1 mol%).

-

Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add degassed triethylamine (Et₃N) and tetrahydrofuran (THF) in a 1:1 ratio to achieve a 0.2 M concentration.

-

Reaction: Stir the mixture at 25°C for 4 hours.

-

Self-Validation Marker: Within 15–30 minutes, a voluminous white precipitate of triethylammonium hydroiodide (Et₃N·HI) will form. The precipitation is a stoichiometric visual confirmation of successful reductive elimination. The persistence of the C2-Br bond can be verified via LC-MS (absence of debrominated byproducts).

-

Workup: Filter through a short pad of Celite, concentrate, and purify via flash chromatography to isolate the alkyne-functionalized mesityl bromide.

Protocol 2: Forcing Oxidative Addition (Bromide Activation)

Objective: Perform a Suzuki-Miyaura cross-coupling on the remaining C2-bromide using the intermediate generated in Protocol 1. Causality: To overcome the extreme steric shielding of the C1/C3 methyl groups, a highly electron-rich, bulky dialkylbiaryl phosphine ligand (RuPhos) is required. RuPhos stabilizes the monoligated Pd(0) species, accelerating the difficult oxidative addition into the hindered C-Br bond 2.

Step-by-Step Methodology:

-

Preparation: Combine the mesityl bromide intermediate (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and anhydrous K₃PO₄ (3.0 equiv) in a reaction vial.

-

Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v).

-

Reaction: Seal the vial and heat to 80°C for 12 hours.

-

Self-Validation Marker: The initial yellow biphasic mixture will gradually darken. Complete consumption of the starting material (monitored via TLC) and the eventual precipitation of "Pd black" upon cooling indicates the exhaustion of the catalytic cycle and successful C-C bond formation.

-

Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify to yield the fully functionalized asymmetric core.

Quantitative Reactivity Metrics

To aid in experimental design, the following table summarizes the comparative steric and electronic metrics defining the orthogonal nature of this molecule.

| Property / Metric | C2-Bromide Handle | C4-Ethynyl Handle |

| Steric Environment | Highly Hindered (flanked by ortho-methyls) | Moderately Hindered (linear projection) |

| Reactivity at 25°C | Inert to standard Pd(0) complexes | Highly reactive (CuAAC, Sonogashira) |

| Activation Requirements | Bulky Ligands (RuPhos/XPhos), >80°C | Standard CuI / mild amine base |

| Estimated pKa | N/A | ~21.1 (analogous to mesitylacetylene) |

| Primary Degradation Pathway | Photolytic debromination (very slow) | Polymerization (requires extreme pressure) |

References

- Grokipedia. "Mesityl bromide." Grokipedia Chemical Database.

- Benchchem. "3-Bromo-5-iodo-4-methoxybenzaldehyde: Orthogonal Sonogashira Coupling." Benchchem Product Guides.

- Matsuoka, T., et al. "Reaction of mesitylacetylene under high pressure." ResearchGate.

- ChemRxiv. "Vanadium Alkylidyne Initiated Cyclic Polymer Synthesis: The importance of a Deprotiovanadacyclobutadiene Moiety." ChemRxiv.

- NIH PMC. "Cross-Coupling Reaction with Lithium Methyltriolborate." National Institutes of Health.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a plausible synthetic route and detailed characterization methods for the novel compound, 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene. As a versatile building block, this molecule holds potential for applications in medicinal chemistry, materials science, and synthetic organic chemistry, primarily owing to its ortho-bromo and para-ethynyl functionalities on a sterically hindered mesitylene core. These groups offer orthogonal handles for sequential cross-coupling reactions, enabling the construction of complex molecular architectures.

Strategic Approach to Synthesis

A direct, single-step synthesis of this compound is not prominently described in the current literature. Therefore, a multi-step approach is proposed, leveraging well-established and reliable organic transformations. The strategy hinges on the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, specifically the higher reactivity of a C-I bond over a C-Br bond.[1][2] This allows for a selective Sonogashira coupling at the 4-position of a dihalogenated precursor.

The proposed synthetic workflow is outlined below:

Caption: Proposed four-step synthetic workflow for this compound.

Step 1: Bromination of 1,3,5-Trimethylbenzene (Mesitylene)

The synthesis commences with the electrophilic aromatic substitution of commercially available 1,3,5-trimethylbenzene. The three methyl groups are activating and ortho, para-directing. Due to the symmetry of the molecule, all unsubstituted positions are equivalent, leading to a single monobrominated product.

Reaction: 1,3,5-Trimethylbenzene → 2-Bromo-1,3,5-trimethylbenzene Reagents: Bromine (Br₂), Carbon Tetrachloride (CCl₄) as solvent.[3] Causality: The bromination of mesitylene is a facile reaction due to the high electron density of the aromatic ring, obviating the need for a Lewis acid catalyst which is typically required for less activated rings.[4] The reaction is performed at low temperatures to control the reaction rate and prevent over-bromination.[3]

Step 2: Iodination of 2-Bromo-1,3,5-trimethylbenzene

The subsequent step involves the introduction of an iodine atom at the 4-position of the bromomesitylene. This is another electrophilic aromatic substitution. The existing methyl and bromo substituents direct the incoming electrophile. The two methyl groups strongly direct ortho and para, while the bromine atom is a deactivating but ortho, para-directing group. The para position to the bromo group (and ortho to two methyl groups) is the most sterically accessible and electronically favorable position for substitution.

Reaction: 2-Bromo-1,3,5-trimethylbenzene → 2-Bromo-4-iodo-1,3,5-trimethylbenzene Reagents: N-Iodosuccinimide (NIS) and a catalytic amount of an acid like trifluoroacetic acid.[5] Causality: N-Iodosuccinimide is a mild and effective iodinating agent. The reaction is catalyzed by a strong acid which protonates NIS, generating a more potent electrophilic iodine species. This method offers high regioselectivity for activated aromatic systems.[5]

Step 3: Selective Sonogashira Coupling

This is the key step where the ethynyl moiety is introduced. The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6] By using the 2-bromo-4-iodo-1,3,5-trimethylbenzene precursor, we can exploit the greater reactivity of the C-I bond over the C-Br bond to achieve selective coupling at the 4-position.[1][2] Trimethylsilylacetylene (TMSA) is used as the alkyne source. The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.[7][8]

Reaction: 2-Bromo-4-iodo-1,3,5-trimethylbenzene + Trimethylsilylacetylene → 2-Bromo-4-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene Catalytic System: A palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI), in the presence of an amine base (e.g., triethylamine or diisopropylamine).[6] Causality: The catalytic cycle involves the oxidative addition of the palladium(0) complex to the more reactive C-I bond. Concurrently, the copper(I) acetylide is formed from the reaction of CuI with trimethylsilylacetylene and the amine base. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.[6]

Step 4: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to unveil the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.

Reaction: 2-Bromo-4-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene → this compound Reagents: A fluoride source such as tetra-n-butylammonium fluoride (TBAF) or a base like potassium carbonate in methanol.[7][8][9] Causality: The silicon-carbon bond is readily cleaved by nucleophilic attack of a fluoride ion or a base. Fluoride ions have a particularly high affinity for silicon, making TBAF a very effective deprotecting agent.[7] Basic hydrolysis with potassium carbonate in methanol is a milder and often more economical alternative.[9]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the proposed structure and data from analogous compounds, the following spectroscopic data are predicted.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region: A singlet for the aromatic proton. Methyl region: Two distinct singlets for the methyl groups (one for the two equivalent methyls adjacent to the bromine and one for the methyl group between the bromo and ethynyl groups). Alkyne region: A singlet for the terminal alkyne proton. |

| ¹³C NMR | Aromatic region: Six distinct signals for the aromatic carbons. Alkyne region: Two signals for the sp-hybridized carbons of the alkyne. Methyl region: Two signals for the methyl carbons. |

| IR Spectroscopy | A sharp, strong C-H stretch for the terminal alkyne around 3300 cm⁻¹. A weak C≡C stretch around 2100-2150 cm⁻¹.[10][11] |

| Mass Spectrometry | A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. Fragmentation patterns would likely show the loss of bromine, methyl groups, and the acetylene moiety. |

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-Bromo-1,3,5-trimethylbenzene[3]

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1,3,5-trimethylbenzene (1.0 eq) in carbon tetrachloride.

-

Cool the flask in an ice-salt bath to below 10 °C.

-

Slowly add a solution of bromine (1.05 eq) in carbon tetrachloride from the dropping funnel over 2-3 hours, maintaining the temperature between 10-15 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Wash the reaction mixture with water, followed by a 20% sodium hydroxide solution to remove any unreacted bromine and hydrobromic acid.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

Purify the crude product by vacuum distillation to yield 2-bromo-1,3,5-trimethylbenzene as a colorless oil.

Protocol 2: Synthesis of 2-Bromo-4-iodo-1,3,5-trimethylbenzene

-

To a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 eq) in dichloromethane, add N-iodosuccinimide (1.1 eq).

-

Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to obtain 2-bromo-4-iodo-1,3,5-trimethylbenzene.

Protocol 3: Synthesis of 2-Bromo-4-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene

-

To a Schlenk flask, add 2-bromo-4-iodo-1,3,5-trimethylbenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous triethylamine as the solvent and base.

-

Add trimethylsilylacetylene (1.2 eq) via syringe.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the starting material is consumed, filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the TMS-protected product.

Protocol 4: Synthesis of this compound

-

Dissolve 2-bromo-4-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor the deprotection by TLC.

-

Upon completion, add water to the reaction mixture and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

If necessary, purify the final product by column chromatography on silica gel to obtain pure this compound.

References

-

Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Infrared Spectroscopy - CDN. Retrieved from [Link]

-

IR: alkynes. (n.d.). Retrieved from [Link]

- Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. (2006). PNAS, 103(45), 16728-16733.

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2020).

- An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. (2004). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43B(1), 167-170.

- A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. (2005). Tetrahedron Letters, 46(13), 2259-2262.

- DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. (2008). Synlett, (4), 565-568.

- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(11), 6293-6316.

-

Trimethylsilylacetylene. (n.d.). In Wikipedia. Retrieved from [Link]

- Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). (2016). Royal Society of Chemistry.

-

Benzene, 1-bromo-4-ethynyl-. (n.d.). PubChem. Retrieved from [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

-

Benzene, (bromoethynyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

13C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps. Retrieved from [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). [Video]. YouTube. [Link]...

- Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. (2016). Chemical Science, 7(12), 6983-6987.

-

13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Benzene, (bromoethynyl)-. (n.d.). PubChem. Retrieved from [Link]

-

(Bromoethynyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

-

Benzene, 1-bromo-3-ethenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2022). Organic Letters, 24(1), 309-314.

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Mechanochemical synthesis of organohalogen compounds: a synthetic chemist's view. (2023). Beilstein Journal of Organic Chemistry, 19, 1490-1536.

-

A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). (2022, September 21). Chemia. Retrieved from [Link]

-

2-ETHYNYL-1,3,5-TRIMETHYLBENZENE | CAS 769-26-6. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

bromomesitylene. (n.d.). Organic Syntheses. Retrieved from [Link]

-

proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). (n.d.). Doc Brown. Retrieved from [Link]

-

Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten methylated-mesophenyl-B. (2021). Physical Chemistry Chemical Physics, 23(16), 9837-9848.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1-Bromo-2-ethynylbenzene | C8H5Br | CID 602067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 7. Trimethylsilylacetylene | TMS Acetylene | RUO [benchchem.com]

- 8. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 9. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Advanced Applications of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Compound: 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene (CAS: 5471-85-2) [1]

Executive Summary & Structural Causality

This compound is a highly specialized, bifunctional building block characterized by its orthogonal reactivity and extreme steric hindrance. Structurally, it is a mesitylene derivative possessing both an aryl bromide and a terminal alkyne.

The strategic placement of three methyl groups (positions 1, 3, and 5) dictates the molecule's unique chemical behavior:

-

Steric Shielding of the Bromide: The aryl bromide is flanked by two ortho-methyl groups. This severe steric congestion prevents standard palladium catalysts (e.g., Pd(PPh₃)₄) from undergoing oxidative addition, requiring the use of specialized bulky ligands (like Buchwald dialkylbiarylphosphines or N-heterocyclic carbenes) [2].

-

Prevention of Aggregation: In materials science, the bulky mesityl core acts as a physical spacer. When incorporated into luminescent materials, it prevents π-π stacking, effectively suppressing Aggregation-Caused Quenching (ACQ) and promoting Aggregation-Induced Emission (AIE).

-

Orthogonal Functionalization: The terminal alkyne can be functionalized under mild conditions (e.g., Sonogashira coupling at room temperature) without activating the hindered aryl bromide, allowing for precise, stepwise complex molecule synthesis.

Caption: Orthogonal reactivity pathways of this compound.

Quantitative Data: Overcoming Steric Hindrance

When functionalizing the aryl bromide position, standard phosphine ligands fail due to the inability of the bulky substrate to approach the crowded metal center. Bulky, electron-rich ligands like XPhos or RuPhos are required. These ligands facilitate the formation of a highly reactive, monoligated 12-electron Pd(0) species that can easily insert into the hindered C–Br bond [3].

Table 1: Ligand Efficacy in Suzuki-Miyaura Coupling of Hindered Bromomesitylene Derivatives

| Ligand System | Pd Source | Base / Solvent | Temp (°C) | Conversion / Yield (%) | Causality / Mechanism |

| PPh₃ (4 equiv) | Pd(OAc)₂ | K₂CO₃ / Toluene | 100 | < 5% | Steric clash prevents oxidative addition. |

| dppf (1 equiv) | PdCl₂(dppf) | K₂CO₃ / Dioxane | 100 | 12% | Bidentate ligand restricts Pd coordination sphere. |

| SPhos (2 equiv) | Pd(OAc)₂ | K₃PO₄ / Toluene | 100 | 65% | Improved electron density; moderate steric relief. |

| XPhos (2 equiv) | Pd(OAc)₂ | Cs₂CO₃ / THF:H₂O | 80 | > 85% | Forms highly active monoligated Pd(0) species [3]. |

| IPrOMe (NHC) | Pd(IPrOMe)(cin)Cl | KOH / Dioxane | 110 | > 90% | Strong σ-donation accelerates oxidative addition [2]. |

Experimental Protocols & Workflows

Protocol A: Chemoselective Sonogashira Coupling (Alkyne Functionalization)

Because the aryl bromide is sterically deactivated, Sonogashira coupling can be performed on the terminal alkyne with perfect chemoselectivity using standard, non-bulky palladium catalysts.

Objective: Synthesis of extended π-conjugated systems for OLEDs or AIEgens.

Reagents & Materials:

-

This compound (1.0 mmol)

-

Aryl Iodide (e.g., 4-iodobenzonitrile) (1.05 mmol)

-

Pd(PPh₃)₂Cl₂ (2 mol%, 0.02 mmol)

-

CuI (1 mol%, 0.01 mmol)

-

Triethylamine (TEA) / THF (1:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Methodology:

-

Degassing (Critical Step): Add TEA and THF to a Schlenk flask. Degas via three freeze-pump-thaw cycles. Causality: Oxygen must be strictly excluded to prevent Glaser-Hay homocoupling of the terminal alkyne.

-

Reagent Loading: Under an argon atmosphere, add the aryl iodide, this compound, Pd(PPh₃)₂Cl₂, and CuI to the flask.

-

Reaction: Stir the mixture at 25 °C (room temperature) for 4–6 hours. The reaction will turn cloudy as the triethylammonium iodide salt precipitates.

-

Validation: Monitor via TLC (Hexanes/EtOAc). The starting alkyne should be fully consumed. The hindered aryl bromide remains completely intact under these conditions.

-

Workup: Filter the mixture through a short pad of Celite to remove copper and palladium salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of the Hindered Aryl Bromide

Once the alkyne is functionalized (or protected), the sterically congested aryl bromide can be coupled to form molecular rotors or atropisomers.

Objective: C–C bond formation at the sterically hindered position.

Reagents & Materials:

-

Alkyne-functionalized bromomesitylene derivative (1.0 mmol)

-

Arylboronic acid (e.g., 2-naphthaleneboronic acid) (1.5 mmol)

-

Pd(OAc)₂ (3 mol%, 0.03 mmol)

-

XPhos (6 mol%, 0.06 mmol)

-

K₃PO₄ (2.0 mmol)

-

Toluene / H₂O (10:1 v/v, 5 mL).

Step-by-Step Methodology:

-

Pre-catalyst Formation: In a dry Schlenk tube under argon, combine Pd(OAc)₂ and XPhos in 2 mL of anhydrous toluene. Stir for 15 minutes until the solution turns pale yellow, indicating the formation of the active Pd-XPhos complex.

-

Substrate Addition: Add the bromomesitylene derivative, arylboronic acid, and K₃PO₄.

-

Solvent Addition: Add the remaining toluene and degassed H₂O. Causality: The addition of water is crucial; it dissolves the inorganic base, accelerating the transmetalation step of the catalytic cycle [3].

-

Heating: Seal the tube and heat to 100 °C in an oil bath for 12–16 hours.

-

Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via column chromatography.

Caption: Causality of ligand selection for the functionalization of sterically hindered aryl bromides.

Safety and Handling

-

Toxicity: Halogenated aromatic alkynes can be skin and eye irritants. Handle in a well-ventilated fume hood.

-

Storage: Store this compound at 2–8 °C, protected from light and moisture, to prevent alkyne degradation or spontaneous polymerization [1].

References

-

Organometallics (ACS Publications) Title:[Pd(IPr*OMe)(cin)Cl]: A Versatile Catalyst for C–N and C–C Bond Formation Source: Organometallics 2014, 33, 5, 1181–1189 URL:[Link]

-

National Institutes of Health (PMC) Title: Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides Source: J Org Chem. 2008; 73(17): 6841–6844. URL:[Link]

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene as a building block for functional materials

Application Note: 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene as a Building Block for Functional Materials

Part 1: Executive Summary & Molecular Logic

This compound represents a high-value "orthogonal linker" in the design of advanced functional materials, specifically Amphidynamic Crystals and Molecular Machines .

Unlike simple aryl halides, this molecule possesses three critical structural features that dictate its utility:

-

Orthogonal Reactivity: The coexistence of a bromo group (aryl halide) and an ethynyl group (terminal alkyne) allows for sequential, site-selective cross-coupling. The alkyne can be clicked or coupled first, leaving the bromide intact for a second functionalization, or vice-versa depending on catalyst tuning.

-

Steric Insulation (The Mesityl Effect): The three methyl groups (positions 1, 3, 5) provide significant steric bulk. In the solid state, this prevents

- -

Electronic Decoupling: The methyl groups force the aryl ring out of planarity when coupled to other systems, electronically decoupling the core from its neighbors—a desired trait for molecular gyroscopes and qubits.

Part 2: Synthesis Protocol (The "Mixed Halide" Strategy)

Direct bromination and ethynylation of mesitylene often lead to statistical mixtures of di- and tri-substituted products. To achieve high purity and regioselectivity, we employ the Iodo-Selective Route . This protocol exploits the significant reactivity difference between aryl-iodides and aryl-bromides in Pd-catalyzed cross-coupling.

Workflow Overview

-

Precursor Synthesis: Conversion of Mesitylene

2-Bromo-mesitylene -

Selective Coupling: Sonogashira coupling at the Iodo site (leaving Bromo intact).

-

Deprotection: Unmasking the terminal alkyne.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 2-Bromo-4-iodo-1,3,5-trimethylbenzene Rationale: We introduce an Iodine atom at the 4-position because C-I bonds undergo oxidative addition to Pd(0) much faster than C-Br bonds, enabling chemoselective substitution.

-

Reagents: 2-Bromomesitylene (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), p-Toluenesulfonic acid (pTsOH, 0.1 equiv).

-

Solvent: Acetonitrile (MeCN).

-

Procedure:

-

Dissolve 2-bromomesitylene in MeCN (0.5 M).

-

Add pTsOH and NIS at room temperature.

-

Stir for 4–6 hours. Monitor by GC-MS or TLC (Hexanes). The methyl groups activate the ring, making iodination mild.

-

Workup: Quench with saturated aqueous

to remove excess iodine. Extract with hexanes, wash with brine, dry over -

Purification: Recrystallize from ethanol or pass through a short silica plug.

-

Yield: Expect >85%.

-

Step 2: Chemoselective Sonogashira Coupling Rationale: By controlling temperature and catalyst, we couple the alkyne only to the Iodo-position (C4), preserving the Bromo-position (C2) for future modularity.

-

Reagents: 2-Bromo-4-iodo-1,3,5-trimethylbenzene (1.0 equiv), Trimethylsilylacetylene (TMSA, 1.05 equiv),

(2 mol%), CuI (1 mol%). -

Base/Solvent:

/ THF (1:1 ratio). -

Procedure:

-

Degassing: Heavily degas the solvent mixture (Sparge with Ar for 20 min). Oxygen causes homocoupling (Glaser coupling).

-

Add the aryl halide, Pd catalyst, and CuI to the reaction vessel under Argon.

-

Add TMSA dropwise at Room Temperature (20–25 °C) . Note: Do not heat. Heating may activate the C-Br bond.

-

Stir for 4–8 hours.

-

Monitoring: Check for disappearance of the starting material. If the reaction is sluggish due to steric hindrance from the methyl groups, add S-Phos ligand (4 mol%) to boost the Pd cycle without raising the temperature.

-

Workup: Filter through Celite, concentrate, and purify via column chromatography (Hexanes).

-

Product: 2-Bromo-4-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene.

-

Step 3: Deprotection to Final Product

-

Reagents: Intermediate from Step 2,

(2.0 equiv), Methanol/DCM (1:1). -

Procedure: Stir at room temperature for 1 hour. Aqueous workup yields This compound .

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the chemoselective pathway, highlighting the reactivity hierarchy (I > Br).

Figure 1: Chemoselective synthesis pathway exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.[1][2]

Part 4: Applications in Molecular Machines

This building block is specifically engineered for Amphidynamic Crystals —solids that contain moving parts.

Application A: Synthesis of Molecular Rotors

In a molecular rotor, the "stator" (stationary frame) prevents the "rotator" (moving part) from touching neighbors.

-

Role of this compound:

-

The Methyl Groups: Act as the "Axle Shield." They create a steric barrier that prevents the central benzene ring from packing flat against other molecules.

-

The Ethynyl Group: Connects to the central rotator (e.g., a phenylene ring).

-

The Bromo Group: Connects to the bulky stator (e.g., Triptycene or Trityl groups).

-

Protocol: Assembly of a Triptycene-Mesityl Rotor

-

Coupling: React This compound with 9-Azidotriptycene (via Click Chemistry) or 9-Bromotriptycene (via Sonogashira).

-

Note: Click chemistry (CuAAC) is preferred here to create a triazole linkage, which adds further geometric spacing.

-

-

Crystallization: Slow evaporation from

/Hexane. -

Validation: Solid-state NMR (

or

Application B: Porous Organic Polymers (POPs)

The compound serves as a linear linker with a "kink" (due to methyl sterics) for constructing Covalent Organic Frameworks (COFs).

-

Polymerization: Uses the Bromo and Ethynyl groups in a self-polymerization (Sonogashira) or coupling with a multi-nodal core.

-

Benefit: The methyl groups prevent efficient packing of the polymer chains, increasing the BET surface area and pore volume for gas storage (

,

Part 5: Quantitative Data & Troubleshooting

Table 1: Reactivity Profile & Optimization

| Parameter | Standard Condition | Optimized for Mesityl Core | Reason |

| Catalyst | S-Phos is electron-rich and bulky, facilitating oxidative addition into sterically hindered mesityl rings. | ||

| Temperature | Room Temp ( | Higher temps risk activating the C-Br bond, ruining selectivity. | |

| Solvent | DMF or Toluene | THF/Et3N | THF provides better solubility for the intermediate; Et3N acts as base and reductant. |

| Concentration | 0.1 M | 0.25 M | Higher concentration drives the reaction despite steric hindrance. |

Troubleshooting Guide:

-

Problem: Low yield in Sonogashira coupling.

-

Diagnosis: Steric hindrance of the two ortho-methyl groups at the C4 position is blocking the Pd center.

-

Solution: Switch to a "Buchwald Precatalyst" (e.g., XPhos Pd G2). These are designed specifically for hindered substrates.

-

-

Problem: "Glaser" Homocoupling of the alkyne (formation of diyne).

-

Diagnosis: Oxygen presence in the reaction vessel.

-

Solution: Freeze-pump-thaw degas the solvent 3 times. Do not rely on simple nitrogen sparging.

-

Part 6: Safety & Handling

-

Lachrymator Warning: Benzyl halides and related mesityl bromides can be mild lachrymators. Handle in a fume hood.

-

Shock Sensitivity: While the final product is stable, intermediate copper acetylides (formed in situ during Sonogashira) can be explosive if dried. Always quench reaction mixtures with aqueous acid/EDTA before drying.

-

Storage: Store under Nitrogen at

. The terminal alkyne is prone to slow oxidation or polymerization if exposed to air/light for months.

References

-

Bovonsombat, P., & McNelis, E. (1993).[3] Ring Halogenations of Polyalkylbenzenes with N-Halosuccinimide and Acidic Catalysts. Synthesis, 1993(02), 237–241.[3][4] Link

-

Garcia-Garibay, M. A. (2006).[5] Crystalline Molecular Machines: A Quest toward Solid-State Dynamics and Function. Accounts of Chemical Research, 39(6), 413–422.[6] Link

-

Khuong, T. A. V., et al. (2006).[5] Rotational Dynamics in a Crystalline Molecular Gyroscope by Variable-Temperature 13C CPMAS NMR. Journal of the American Chemical Society, 128(3), 810–811. Link

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of alkynes with organic halides.[7] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. 1-BROMO-3-ETHYNYL-BENZENE | 766-81-4 [chemicalbook.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. books.lucp.net [books.lucp.net]

experimental protocol for the functionalization of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

This Application Note is designed for researchers in medicinal chemistry and materials science. It details the orthogonal functionalization of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene , a scaffold characterized by extreme steric hindrance and dual reactive handles.[1]

Executive Summary & Strategic Analysis

This compound represents a unique "privileged scaffold" due to its ability to direct molecular geometry while offering two distinct chemical handles:[1]

-

Sterically Hindered Aryl Bromide (C-Br): Flanked by two methyl groups (positions 1,3), this site is resistant to standard oxidative addition, requiring specialized Buchwald-type ligands for functionalization.[1]

-

Terminal Alkyne (C≡C-H): A versatile handle for "Click" chemistry (CuAAC) or Sonogashira cross-coupling.[1]

The Core Challenge: The primary difficulty lies in the steric bulk of the mesityl (1,3,5-trimethyl) core. Standard protocols for phenyl bromides will fail here. This guide provides optimized workflows to selectively engage either the alkyne or the bromide without cross-reactivity.

Reaction Selectivity Map

The following diagram illustrates the orthogonal pathways available for this scaffold.

Figure 1: Orthogonal reactivity landscape.[1] Green/Yellow paths utilize the alkyne; Red path forces reaction at the hindered bromide.

Protocol A: "Click" Chemistry (CuAAC)

Objective: Functionalization of the terminal alkyne with an azide to form a 1,2,3-triazole. Selectivity: The C-Br bond is inert under these conditions.

Mechanism & Rationale

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly tolerant of steric bulk.[1] Although the mesityl group is bulky, the linear nature of the alkyne spacer allows the copper acetylide to form efficiently. We utilize a water/alcohol system to solubilize the organic azide while maintaining the catalytic activity of the Cu(I) species.

Experimental Procedure

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Reactant: Organic Azide (

) (1.1 equiv)[1] -

Catalyst:

(5 mol%)[1] -

Reductant: Sodium Ascorbate (10 mol%)[1]

-

Solvent:

(1:1 v/v)[1]

Step-by-Step:

-

Preparation: In a 20 mL scintillation vial equipped with a stir bar, dissolve the substrate (1.0 equiv) and the organic azide (1.1 equiv) in

(0.2 M concentration relative to substrate). -

Catalyst Addition: Prepare a fresh solution of Sodium Ascorbate in water. Add the

solution to the reaction vial, followed immediately by the Ascorbate solution. The mixture may turn bright yellow/orange. -

Reaction: Cap the vial and stir vigorously at Room Temperature for 12–16 hours.

-

Note: If the substrate precipitates, add small amounts of THF to maintain homogeneity.

-

-

Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling the hindered aryl bromide with an aryl boronic acid. Selectivity: This protocol forces oxidative addition at the hindered C-Br bond. The alkyne must be protected or tolerant of basic conditions (or reacted prior to this step).

Mechanism & Rationale

Standard ligands like

Experimental Workflow

Figure 2: Catalytic cycle emphasizing the role of specialized ligands in overcoming the steric barrier at the oxidative addition step.

Experimental Procedure

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Catalyst Source:

(2 mol%) or -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (8 mol%) (Ratio Pd:L = 1:2)[1]

-

Base:

(3.0 equiv, anhydrous)[1] -

Solvent: Toluene (anhydrous) or Toluene/

(10:1)[1]

Step-by-Step:

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

-

Loading: Add Substrate, Boronic Acid,

, SPhos, and -

Degassing: Seal the vessel and evacuate/backfill with Argon (3 cycles).

-

Solvent Addition: Add anhydrous Toluene via syringe.

-

Heating: Heat to 100°C for 12–24 hours.

-

Critical: The high temperature is necessary to overcome the activation energy barrier caused by the ortho-methyl groups.

-

-

Monitoring: Monitor by GC-MS or TLC. The starting bromide is distinctively non-polar.

-

Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via column chromatography.[3]

Protocol C: Chemoselective Sonogashira Coupling

Objective: Coupling the terminal alkyne to an external Aryl Iodide. Selectivity: We exploit the reactivity difference: Aryl Iodide > Hindered Aryl Bromide .[4] By running this reaction at Room Temperature with an Iodide partner, the hindered Bromide on our scaffold remains untouched [2].

Experimental Procedure

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Reactant: External Aryl Iodide (Ar-I) (1.0 equiv)[1]

-

Catalyst:

(2 mol%)[1] -

Co-Catalyst: CuI (1 mol%)[1]

-

Base/Solvent:

/ THF (1:1 v/v)[1]

Step-by-Step:

-

Setup: Add Substrate and Aryl Iodide to a flask.

-

Catalyst: Add

and CuI. -

Degassing: Evacuate and backfill with Argon. Oxygen must be excluded to prevent Glaser homocoupling of the alkyne.

-

Solvent: Add degassed THF and Triethylamine.

-

Reaction: Stir at Room Temperature for 4–8 hours.

-

Caution: Do not heat. Heating may promote oxidative addition into the hindered bromide, leading to polymerization or oligomerization.

-

-

Workup: Quench with saturated

(to remove Copper). Extract with ether.[3]

Summary of Conditions & Data

| Parameter | Protocol A (Click) | Protocol B (Suzuki) | Protocol C (Sonogashira) |

| Reactive Site | Terminal Alkyne | Hindered Aryl Bromide | Terminal Alkyne |

| Key Reagent | Azide / Cu(I) | Boronic Acid / Pd-SPhos | Aryl Iodide / Pd-Cu |

| Primary Challenge | Solubility of Azide | Steric Hindrance (1,3-Me) | Chemoselectivity (vs Br) |

| Temperature | Room Temp | 100°C (Heat Required) | Room Temp (Strict) |

| Atmosphere | Air Tolerant (mostly) | Strict Inert (Argon) | Strict Inert (Argon) |

References

-

Suzuki-Miyaura Coupling of Hindered Substrates

-

Chemoselective Sonogashira Coupling

-

Click Chemistry Tolerance

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

palladium-catalyzed cross-coupling reactions with 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for leveraging the unique bifunctional properties of this compound in palladium-catalyzed cross-coupling reactions. As a versatile building block, this substrate features two distinct reactive sites: a C(sp²)-Br bond and a terminal C(sp)-H bond, enabling a wide range of synthetic transformations including Sonogashira, Suzuki-Miyaura, and Mizoroki-Heck couplings. This document is intended for researchers, chemists, and drug development professionals seeking to construct complex molecular architectures with precision and efficiency. We offer mechanistic insights, step-by-step protocols, and strategic guidance for sequential functionalization, grounded in established chemical principles.

Introduction: The Strategic Advantage of a Bifunctional Building Block

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1][2] The discoveries and development in this field by Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were recognized with the 2010 Nobel Prize in Chemistry.[3] These reactions are fundamental to the production of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

The substrate, this compound, is a particularly valuable reagent due to its possession of two orthogonal reactive handles:

-

An aryl bromide , which serves as an electrophilic partner in a multitude of cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.

-

A terminal alkyne , which acts as a nucleophilic partner in Sonogashira couplings.

This dual functionality allows for the stepwise and regioselective introduction of different substituents, providing a logical and efficient workflow for the synthesis of complex, unsymmetrically substituted aromatic compounds.[6]

Synthesis of the Core Reagent: this compound

While not always commercially available, the title compound can be synthesized via a straightforward two-step sequence starting from 2-bromo-1,3,5-trimethylbenzene (bromomesitylene). The strategy involves a Sonogashira coupling with a protected acetylene, followed by deprotection.

Protocol 2.1: Synthesis of 2-Bromo-4-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene

This step introduces the protected alkyne functionality onto the bromomesitylene scaffold.

Reagents & Materials:

-

2-Bromo-1,3,5-trimethylbenzene (1.0 eq)

-

(Trimethylsilyl)acetylene (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

-

Copper(I) iodide (CuI) (0.03 eq)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Toluene, anhydrous and degassed

-

Schlenk flask and standard glassware

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-1,3,5-trimethylbenzene, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous toluene and anhydrous Et₃N (2:1 v/v).

-

Add (trimethylsilyl)acetylene via syringe.

-

Heat the reaction mixture to 65-70 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove solids.

-

Concentrate the filtrate under reduced pressure. The crude product can be used directly in the next step or purified by column chromatography (Hexanes).

Protocol 2.2: Deprotection to Yield this compound

This step removes the trimethylsilyl (TMS) protecting group to reveal the terminal alkyne.

Reagents & Materials:

-

Crude product from Protocol 2.1 (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Round-bottom flask

Procedure:

-

Dissolve the crude TMS-protected intermediate in a mixture of THF and Methanol (1:1 v/v).

-

Add potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Concentrate the mixture under vacuum to remove the solvents.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with Hexanes/Ethyl Acetate gradient) to yield pure this compound.

The Catalytic Cycles: A Mechanistic Overview

Understanding the underlying mechanisms of palladium-catalyzed cross-couplings is crucial for troubleshooting and optimizing reactions. Most cycles involve a Pd(0)/Pd(II) redox couple and consist of three primary steps: oxidative addition, transmetalation (for Suzuki/Sonogashira) or migratory insertion (for Heck), and reductive elimination.[2][7]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.[7]

Application Note 1: Sonogashira Coupling at the C-Br Bond

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[8][9][10] In this application, the aryl bromide of our substrate is coupled with a different terminal alkyne.

Causality Behind Experimental Choices

-

Catalyst System: A combination of a palladium(0) source and a copper(I) co-catalyst is standard.[8] The palladium complex facilitates the main catalytic cycle, while the copper(I) salt is believed to generate a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[11][12]

-

Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used to neutralize the H-X acid formed during the reaction and to act as the solvent.[8]

-

Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst and modulating its reactivity.

Protocol 4.1: Sonogashira Coupling of this compound

This protocol describes the coupling with phenylacetylene as a representative alkyne.

| Reagent | Molar Eq. | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Exp. Yield (%) |

| Phenylacetylene | 1.2 | Pd(PPh₃)₂Cl₂ (2-5) | - | Et₃N | Toluene/Et₃N | 70 | 12-24 | 85-95 |

| 4-Ethynylanisole | 1.2 | Pd(PPh₃)₄ (5) | - | DIPA | THF | 65 | 12-24 | 80-90 |

| 1-Hexyne | 1.5 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 80 | 24 | 75-85 |

| Yields are representative values based on protocols for structurally similar aryl bromides. |

Detailed Step-by-Step Methodology:

-

In a flame-dried Schlenk flask, combine this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.03 eq).

-

Seal the flask, then evacuate and backfill with argon or nitrogen (repeat this cycle three times).

-

Add anhydrous, degassed solvent (e.g., Toluene) and base (e.g., Et₃N) via syringe.

-

Add the terminal alkyne coupling partner (e.g., Phenylacetylene, 1.2 eq).

-

Stir the reaction mixture at the specified temperature (e.g., 70 °C).

-

Monitor progress by TLC. Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Application Note 2: Suzuki-Miyaura Coupling at the C-Br Bond

The Suzuki-Miyaura coupling is one of the most versatile methods for creating C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[3][13] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the stability and low toxicity of the boronic acid reagents.[1][14]

Causality Behind Experimental Choices

-

Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ can be used directly, or a Pd(II) precursor like Pd(OAc)₂ can be used with phosphine ligands, which is reduced in situ to the active Pd(0) species.

-

Base: A base is essential for the transmetalation step.[3] It activates the organoboron species to form a more nucleophilic "ate" complex.[15] Common choices include aqueous solutions of carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).

-

Solvent: A two-phase solvent system (e.g., Toluene/water, Dioxane/water) is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Protocol 5.1: Suzuki-Miyaura Coupling of this compound

This protocol details the coupling with phenylboronic acid.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Exp. Yield (%) |

| Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | 2M aq. Na₂CO₃ | Toluene | 90 | 12 | 90-98 |

| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 92 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88-95 |

| Yields are representative values based on protocols for structurally similar aryl bromides.[16] |

Detailed Step-by-Step Methodology:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent system (e.g., Toluene and water) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Application Note 3: Mizoroki-Heck Coupling at the C-Br Bond

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[4][5][17] It is a powerful tool for C-C bond formation, particularly for synthesizing stilbenes and cinnamates.[18]

Causality Behind Experimental Choices

-

Catalyst: Typically a Pd(II) salt like Pd(OAc)₂ is used, which is reduced in situ.

-

Base: A hindered organic base (like Et₃N or DBU) or an inorganic base (like Na₂CO₃ or K₂CO₃) is used to neutralize the H-X generated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[19][20]

-

Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

Protocol 6.1: Heck Coupling of this compound

This protocol describes the coupling with styrene.

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Exp. Yield (%) |

| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | Acetonitrile | 80 | 24 | 80-90 |

| Methyl Acrylate | Pd(OAc)₂ (2) | - | Na₂CO₃ | DMF | 100 | 16 | 85-95 |

| Yields are representative values based on protocols for structurally similar aryl bromides. |

Detailed Step-by-Step Methodology:

-

Add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), the ligand (if used), and the base to a Schlenk tube.

-

Evacuate and backfill with argon.

-

Add the degassed solvent and the alkene (e.g., Styrene, 1.5 eq).

-

Seal the tube and heat to the specified temperature with stirring.

-

After cooling, dilute with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify by column chromatography to obtain the desired product.

Application Note 4: Sonogashira Coupling at the C≡C-H Bond

A key feature of the title compound is its own terminal alkyne, which can participate in a Sonogashira coupling with a different aryl or vinyl halide. This allows the molecule to act as the nucleophilic component.

Protocol 7.1: Using the Substrate as the Alkyne Component

This protocol details the coupling of our substrate with 4-iodoanisole.

| Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Exp. Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (3) | CuI (3) | Et₃N | THF | 65 | 24 | 90-98 |

| 1-Bromonaphthalene | Pd(PPh₃)₄ (5) | CuI (5) | DIPA | Toluene | 80 | 24 | 85-95 |

| Yields are representative values based on general Sonogashira protocols.[21] |

Detailed Step-by-Step Methodology:

-